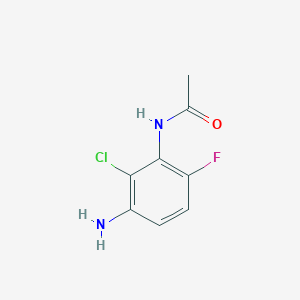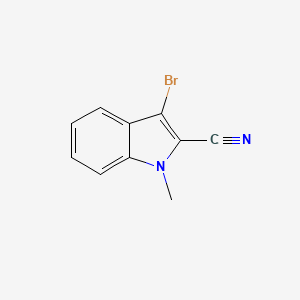
3-Bromo-1-methyl-1H-indole-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-methyl-1H-indole-2-carbonitrile is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . The compound this compound is characterized by the presence of a bromine atom at the third position, a methyl group at the first position, and a carbonitrile group at the second position of the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methyl-1H-indole-2-carbonitrile typically involves the bromination of 1-methyl-1H-indole-2-carbonitrile. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-1-methyl-1H-indole-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl or styrene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines or thiols.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted indoles depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxo derivatives or dehalogenated indoles.
Coupling Reactions: Products include biaryl or styrene derivatives.
Applications De Recherche Scientifique
3-Bromo-1-methyl-1H-indole-2-carbonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Bromo-1-methyl-1H-indole-2-carbonitrile involves its interaction with various molecular targets and pathways. The bromine atom and carbonitrile group play crucial roles in its reactivity and binding affinity to biological targets. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity and subsequent biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1H-indole-2-carbonitrile: Lacks the bromine atom, resulting in different reactivity and biological activity.
3-Bromo-1H-indole-2-carbonitrile: Lacks the methyl group, affecting its chemical properties and applications.
1-Methyl-1H-indole-3-carbonitrile: The position of the carbonitrile group is different, leading to variations in reactivity and biological effects.
Uniqueness
3-Bromo-1-methyl-1H-indole-2-carbonitrile is unique due to the specific combination of substituents on the indole ring, which imparts distinct chemical reactivity and potential biological activities. The presence of both the bromine atom and carbonitrile group makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C10H7BrN2 |
|---|---|
Poids moléculaire |
235.08 g/mol |
Nom IUPAC |
3-bromo-1-methylindole-2-carbonitrile |
InChI |
InChI=1S/C10H7BrN2/c1-13-8-5-3-2-4-7(8)10(11)9(13)6-12/h2-5H,1H3 |
Clé InChI |
NZJCPFZOOWNXFU-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=C1C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


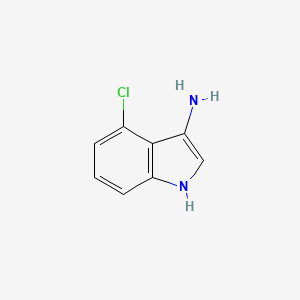
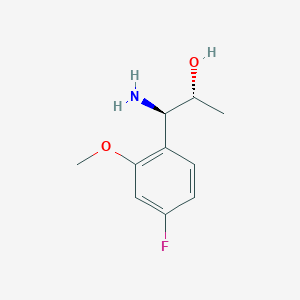
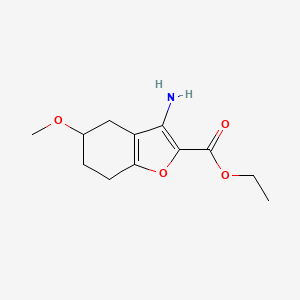

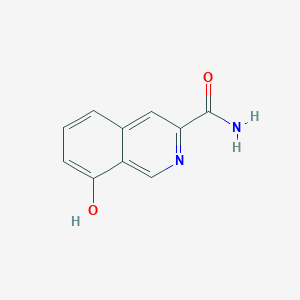
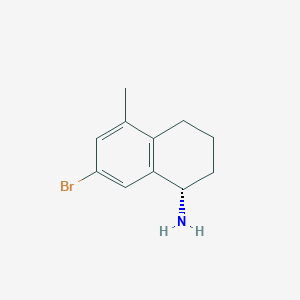
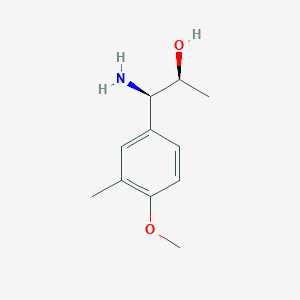
![6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13032520.png)
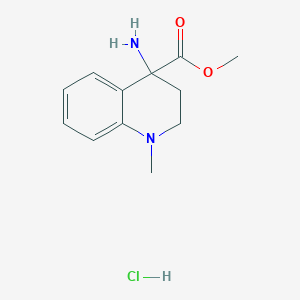
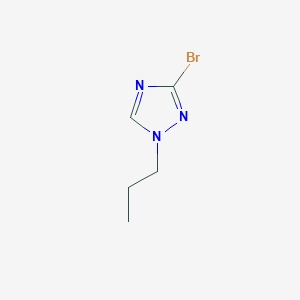
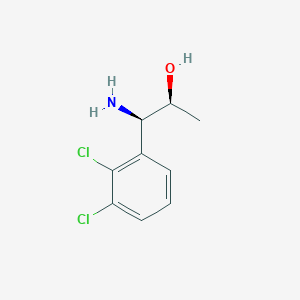

![5-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13032535.png)
